Trp-gly

Descripción general

Descripción

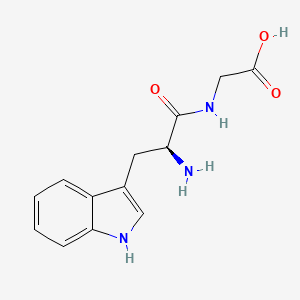

Trp-Gly is a dipeptide formed from L-tryptophan and glycine residues. It has a role as a metabolite.

Mecanismo De Acción

Target of Action

Trp-Gly, also known as H-TRP-GLY-OH, primarily targets the Tryptophan (Trp) metabolic pathways . These pathways play a crucial role in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Mode of Action

The compound interacts with its targets through complex metabolic pathways . The interaction results in the production of a variety of bioactive compounds that can regulate various physiological functions .

Biochemical Pathways

This compound affects three main metabolic pathways :

These pathways lead to the degradation of more than 95% of Trp into multiple bioactive compounds .

Pharmacokinetics

It is known that the metabolic stability of similar compounds is limited

Result of Action

The result of this compound’s action is the production of a variety of bioactive compounds via Trp metabolism . These compounds can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the gut microbiota and intestine mutually regulate the physiological functions of Trp metabolites to maintain intestinal homeostasis and symbiosis under steady-state conditions and during the immune response to pathogens and xenotoxins .

Actividad Biológica

Tryptophan-glycine (Trp-Gly) is a dipeptide that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores the biological activity of this compound, presenting findings from various studies, including data tables and case studies that illustrate its effects and mechanisms of action.

Structure and Properties

This compound consists of two amino acids: tryptophan (Trp), an essential amino acid known for its role in protein synthesis and as a precursor to serotonin, and glycine (Gly), the simplest amino acid that plays a crucial role in various biochemical processes. The molecular structure of this compound allows it to participate in diverse biological interactions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study examining the oxidation kinetics of tryptophan residues found that this compound had a higher reactivity index compared to free tryptophan at lower concentrations (5 µM). This suggests that the dipeptide may effectively scavenge free radicals, potentially offering protective effects against oxidative stress .

Table 1: Reactivity Index (R_i) of Tryptophan Residues

| Compound | R_i at 5 µM | R_i at 1 mM |

|---|---|---|

| Free Trp | 1.0 | 1.0 |

| This compound | 2.0 | 1.0 |

| Gly-Trp-Gly | 2.0 | 1.0 |

| Trp-Ala | 1.5 | 1.0 |

Effects on Protein Stability

This compound has been shown to influence protein stability significantly. In experiments with lactose permease (LacY), replacing glycine residues with tryptophan led to alterations in transport activity and thermal stability. Specifically, these replacements resulted in a complete loss of transport activity while enhancing the thermal stability of the protein, suggesting that this compound may stabilize certain protein conformations under stress conditions .

Interaction with Membrane Proteins

The incorporation of Trp into membrane proteins can alter their dynamics and interactions with substrates. In the case of LacY, the introduction of bulky tryptophan residues disrupted critical glycine-glycine interactions, leading to a shift toward an outward-open conformation that affects substrate binding dynamics .

Radical Scavenging Mechanism

The antioxidant mechanism of this compound appears to involve its ability to donate electrons to radical species, thereby neutralizing them. The study on oxidation kinetics demonstrated that dipeptides, including this compound, exhibited enhanced reactivity compared to their free amino acid counterparts at lower concentrations, indicating a potential mechanism for their antioxidant properties .

Study on Antioxidant Activity

A study conducted by researchers assessed the antioxidant capabilities of various peptides, including this compound. The findings indicated that at low concentrations, this compound showed twice the reactivity compared to free tryptophan, highlighting its potential as an effective antioxidant agent .

Protein Stability Analysis

In another research study focusing on LacY mutants with Trp substitutions, it was observed that these modifications significantly impacted both sugar binding rates and overall protein stability. The results suggested that such dipeptide modifications could be utilized to engineer proteins with desired stability characteristics for therapeutic applications .

Aplicaciones Científicas De Investigación

Biochemical Research

1.1 Oxidation Mechanisms

Trp-Gly plays a significant role in studies investigating the oxidation of tryptophan residues. Research has shown that Trp residues can undergo oxidation mediated by peroxyl radicals, leading to complex reactions involving this compound and other dipeptides. At low concentrations, this compound exhibits enhanced reactivity compared to free tryptophan, indicating its potential as a model compound for understanding oxidative processes in proteins and peptides .

1.2 Fluorescence Studies

Fluorescence spectroscopy has been employed to study the structural dynamics of this compound and its implications in protein interactions. The dipeptide's rotamer structure has been correlated with fluorescence emission shifts, providing insights into its conformational behavior in various environments . This understanding is crucial for elucidating the role of tryptophan in protein folding and stability.

Agricultural Applications

2.1 Plant Growth Enhancement

Recent studies have highlighted the potential of this compound in promoting plant growth and enhancing crop yield. Tryptophan, a precursor to indole-3-acetic acid (IAA), is vital for plant hormone synthesis. Research indicates that foliar applications of amino acids, including Trp and glycine, can significantly improve chlorophyll content and overall plant health in crops like celery . The combination of Trp and glycine has been shown to enhance vegetative growth characteristics and increase nutrient content in plants.

| Treatment Concentration (mg/L) | Plant Height Increase (%) | Yield Increase (%) |

|---|---|---|

| 75 mg/L (Trp) | 16.9 | 58.4 |

| 75 mg/L (Trp + Gly) | Significant improvement | Not specified |

Medicinal Chemistry

3.1 Antioxidant Properties

This compound has been investigated for its antioxidant properties, contributing to the development of antioxidant peptides that can alleviate oxidative stress-related diseases. Antioxidant peptides derived from various sources demonstrate significant scavenging activity against free radicals, which can be beneficial in therapeutic applications . The specific structural features of this compound may enhance its efficacy as an antioxidant agent.

3.2 Photochemical Reactions

The photochemical behavior of this compound has been explored through studies on light-induced transformations in immunoglobulins. Exposure to specific wavelengths leads to the fragmentation of tryptophan into glycine and glycine hydroperoxide, suggesting potential applications in photodynamic therapy and targeted drug delivery systems . This reaction pathway underscores the importance of this compound in developing innovative therapeutic strategies.

Análisis De Reacciones Químicas

Formation of Trp-Gly

- Peptide bond formation A peptide bond is created through a dehydration-condensation reaction, where the amine group of one amino acid reacts with the carboxylic acid of another, resulting in the formation of a CO-NH amide group and the release of water. When tryptophan combines with glycine, it forms either this compound or Gly-Trp .

- Enzymatic Synthesis A study of peptide prebiotic synthesis indicated that Gly-Gly, this compound, Gly-Trp, Trp-Trp, and Trp-Trp-Trp were the main reaction products for the experimental mixture glycine + tryptophan .

- Cyclic peptide synthesis Cyclo(-Gly-Trp) is a building block in the synthesis of cyclic peptides, important in drug development due to their stability and bioactivity .

Oxidation

- Free Radical Scavenging Tryptophan and tyrosine exhibit antioxidant activity because of the capacity of their phenolic and indolic groups to serve as hydrogen donors . Studies using ABTS, DPPH, and ORAC assays revealed the free radical scavenging activities of tripeptide libraries. Tryptophan and tyrosine groups had higher activity than histidine groups .

- AAPH Radical scavenging Tryptophan residues can scavenge AAPH radicals efficiently .

- Oxidation by AAPH-derived free radicals The kinetics of oxidation of free, peptide, and protein tryptophan residues by AAPH-derived free radicals has been investigated. At low tryptophan concentrations (5 μM), di- and tripeptides had R<sub>i</sub> values twice those of free tryptophan, whereas at high concentrations (1 mM), all compounds showed similar R<sub>i</sub> values .

- Role of Alkoxyl Radicals At low tryptophan concentrations, alkoxyl radicals are responsible for tryptophan oxidation, while at high tryptophan concentrations, a mixture of peroxyl and alkoxyl radicals are involved .

Photochemical Reactions

- Light-induced Fragmentation Exposure of IgG1 to light results in the fragmentation of tryptophan, leading to the formation of glycine and/or glycine hydroperoxide .

- AlphaC- betaC side chain fragmentation During the exposure of IgG1 to light with λ = 254 nm, fragmentation of Trp[191, LC] resulted in the formation of Gly and Gly hydroperoxide .

Interactions with other molecules

-

Cucurbituril Hosts The synthetic receptors cucurbituril (Q) can recognize peptides and proteins. Cucurbit uril (Q8) can bind to peptides containing tryptophan residues .

Host Peptide or protein K a (M-1) ΔH (kcal mol-1) −TΔS (kcal mol-1) Q8·MV a H-Trp-Gly-Gly-OH 1.3 × 10<sup>5</sup> −14.8 7.8 Q8·MV a H-Gly-Trp-Gly-OH 2.1 × 10<sup>4</sup> −11.4 5.5 Q8·MV a H-Gly-Gly-Trp-OH 3.1 × 10<sup>3</sup> −8.8 4.0 Q8·MV a H-Gly-Gly-Trp-Gly-Gly-OH 2.5 × 10<sup>4</sup> −12.1 6.1 Q8·MBBI f H-Trp-Gly-Gly-OH 1.2 × 10<sup>5</sup> −15.6 8.6 Q8·MBBI f H-Gly-Trp-Gly-OH 1.7 × 10<sup>4</sup> −16.5 10.7 Q8·MBBI f H-Gly-Gly-Trp-OH 4.1 × 10<sup>3</sup> −13.0 8.0 a 10 mM sodium phosphate, pH 7.0, 300 K. f 10 mM sodium phosphate, pH 7.0, 300 K. - DNA Interactions Tyrosyl, histidyl, and tryptophanyl peptides interact with DNA .

Other reactions

- Electrochemical Bioconjugation Tryptophan can be used for electrochemical bioconjugation reactions to generate artificial peptides and proteins .

- Nitration Tryptophan derivatives can undergo enzymatic nitration by oxidation of nitrite using lactoperoxidase and horseradish peroxidase .

- Conversion to Glycine The light exposure of selected peptides and monoclonal antibodies leads to the conversion of tryptophan to glycine .

- Self-association this compound-Trp fragments self-associate in water .

- Hydrolysis this compound can be broken down into its constituent amino acids, tryptophan and glycine, through hydrolysis .

Propiedades

IUPAC Name |

2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c14-10(13(19)16-7-12(17)18)5-8-6-15-11-4-2-1-3-9(8)11/h1-4,6,10,15H,5,7,14H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKREHOKELZSPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tryptophyl-Glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7360-09-0 | |

| Record name | Glycine, N-L-tryptophyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Trp-Gly?

A1: The molecular formula of this compound is C13H15N3O3. Its molecular weight is 261.28 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Researchers have employed various spectroscopic methods to analyze this compound, including:

- UV absorption spectroscopy: This technique has been used to study the chromophoric contributions of the tryptophan side chain and the peptide bond in this compound. [] [] []

- Circular dichroism (CD) spectroscopy: CD spectroscopy has been utilized to investigate the conformation of this compound and identify potential interactions between its aromatic residues. [] []

- Infrared (IR) spectroscopy: IR spectroscopy, particularly in combination with UV double resonance techniques, has been used to identify specific vibrational modes and conformational preferences of this compound in the gas phase. [] [] []

- Nuclear magnetic resonance (NMR) spectroscopy: NMR, specifically proton (1H) NMR, has been employed to determine the conformation of this compound in solution and characterize its interactions with other molecules like DNA and guanine. [] [] [] []

- Raman Spectroscopy: Surface-enhanced Raman spectroscopy has been used to study the adsorption of this compound on silver surfaces and elucidate the binding modes. []

- Mass Spectrometry: This technique, often coupled with fragmentation methods like collision-induced dissociation (CID), is crucial for determining the sequence and molecular weight of this compound and related peptides. []

Q3: How does this compound interact with DNA?

A3: Studies suggest that the tryptophan residue in this compound plays a significant role in its interaction with DNA. The indole ring of tryptophan can intercalate between DNA base pairs, particularly favoring GC-rich regions. [] This interaction leads to increased thermal stability of the DNA helix, as evidenced by an increase in the melting temperature (Tm). []

Q4: Does this compound show selectivity for specific DNA sequences?

A4: While this compound exhibits a preference for GC-rich regions, research indicates that there is no direct correlation between the percentage of GC content in natural DNA and the degree of thermal stabilization induced by the dipeptide. []

Q5: Does this compound interact with other molecules besides DNA?

A5: Yes, this compound has been shown to interact with other molecules, including:* Guanine: Research indicates that this compound can interact with guanine through a combination of stacking interactions between the tryptophan indole ring and the guanine base, and hydrogen bonding between the peptide backbone and guanine. [] []* Silver surfaces: Raman spectroscopy studies reveal that this compound adsorbs onto silver surfaces through both its carboxylate and amino groups. []

Q6: What is the biological relevance of this compound's interactions?

A6: While this compound itself may not have direct biological functions, understanding its interactions with biomolecules like DNA and guanine provides valuable insights into the molecular recognition processes involving tryptophan-containing peptides.

Q7: Have there been computational studies on this compound?

A7: Yes, computational chemistry techniques, such as ab initio calculations and density functional theory (DFT), have been employed to study the conformational preferences of this compound in the gas phase. [] [] These studies provide valuable information about the lowest energy conformers and their structural characteristics.

Q8: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A8: SAR studies are essential to understand how structural modifications impact the activity of a compound. While specific SAR data for this compound might be limited within the provided research, several studies highlight the importance of:* The Tryptophan residue: The indole ring of tryptophan is crucial for interactions with DNA and other molecules. [] [] [] Modifications to this ring system could significantly alter the binding affinity and selectivity of the peptide. []* Peptide length and sequence: Studies with longer peptides containing the this compound motif, like this compound-Gly, suggest that the overall peptide length and sequence influence its conformational preferences and interactions with other molecules. [] [] [] []

Q9: Are there strategies to improve the stability of this compound?

A9: General strategies for improving peptide stability include:* Chemical modifications: Introducing specific chemical modifications to the peptide backbone or side chains can enhance resistance to enzymatic degradation.* Formulation optimization: Choosing appropriate excipients and optimizing formulation parameters like pH and buffer systems can significantly impact peptide stability.

Q10: What analytical methods are used to study this compound?

A11: Besides the spectroscopic techniques mentioned earlier, researchers employ various analytical methods to characterize and quantify this compound, including:* High-performance liquid chromatography (HPLC): HPLC is widely used to purify and analyze peptides like this compound. []* Mass spectrometry (MS): MS is a powerful tool for identifying and quantifying peptides based on their mass-to-charge ratio. []* Electrophoresis: Techniques like gel electrophoresis can be used to separate and analyze peptides based on their size and charge.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.